molecular formula C14H18N2O2 B15231517 benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate

benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate

Cat. No.: B15231517
M. Wt: 246.30 g/mol
InChI Key: QRKQXCJENHSQTK-LPWJVIDDSA-N
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Description

Benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential bioactive properties and its role as a building block for various synthetic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed bioactive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate is unique due to its specific stereochemistry and the presence of both an amino group and a carbamate group. This combination of features makes it a versatile building block for synthetic chemistry and a promising candidate for drug development.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate

InChI

InChI=1S/C14H18N2O2/c15-13-11-6-10(11)7-12(13)16-14(17)18-8-9-4-2-1-3-5-9/h1-5,10-13H,6-8,15H2,(H,16,17)/t10-,11-,12-,13+/m1/s1

InChI Key

QRKQXCJENHSQTK-LPWJVIDDSA-N

Isomeric SMILES

C1[C@H]2[C@@H]1[C@@H]([C@@H](C2)NC(=O)OCC3=CC=CC=C3)N

Canonical SMILES

C1C2C1C(C(C2)NC(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

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